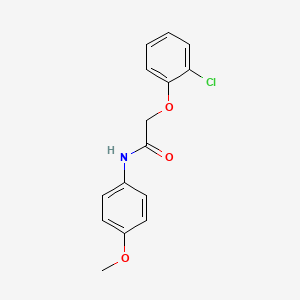![molecular formula C15H11BrN4O3 B11690964 (3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690964.png)
(3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions. One common method includes the Suzuki coupling reaction, which is a widely used technique for forming carbon-carbon bonds . The reaction involves the coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE: Similar in structure but contains a thiophene ring instead of an indole ring.
5-BROMO-2-METHYL-3-NITROBENZOATE: Contains a benzoate group instead of the indole structure.
Uniqueness
4-BROMO-5-METHYL-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its indole core, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H11BrN4O3 |
|---|---|
Peso molecular |
375.18 g/mol |
Nombre IUPAC |
4-bromo-5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H11BrN4O3/c1-8-6-7-10-12(13(8)16)14(15(21)17-10)19-18-9-4-2-3-5-11(9)20(22)23/h2-7,17,21H,1H3 |
Clave InChI |
NCARMULMKFZOQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690889.png)

![4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene](/img/structure/B11690902.png)
![2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-N-(3-nitrophenyl)propanamide](/img/structure/B11690913.png)
![N-[3,5-bis(4-fluorophenoxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690914.png)
![2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11690918.png)

![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690941.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)
![4-Nitro-2-[(E)-[1,2,4]triazol-4-yliminomethyl]-phenol](/img/structure/B11690948.png)

![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)
